molecular formula C7H7Cl2NO B8670927 (3-Amino-2,5-dichlorophenyl)methanol CAS No. 100677-90-5

(3-Amino-2,5-dichlorophenyl)methanol

Cat. No.: B8670927
CAS No.: 100677-90-5
M. Wt: 192.04 g/mol
InChI Key: UIXROZXJENEZSY-UHFFFAOYSA-N
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Description

(3-Amino-2,5-dichlorophenyl)methanol is a useful research compound. Its molecular formula is C7H7Cl2NO and its molecular weight is 192.04 g/mol. The purity is usually 95%.
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Properties

CAS No.

100677-90-5

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

IUPAC Name

(3-amino-2,5-dichlorophenyl)methanol

InChI

InChI=1S/C7H7Cl2NO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2,11H,3,10H2

InChI Key

UIXROZXJENEZSY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)Cl)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 1 liter three-neck flask was introduced 40 g (0.19 mole) of 3-amino-2,5-dichlorobenzoic acid and 150 ml of tetrahydrofuran. The solution was cooled to 8°-10° C. in an ice bath. A borontrifluoride-tetrahydrofuran (1M) solution (280 ml) was added dropwise over a period of 1 hr. After being stirred at 8° C. for an additional 1 hr. the solution was allowed to warm up slowly to room temperature. The reaction flask was then cooled again in an ice bath and 50 ml of water was added through a dropping funnel. The mixture was taken into 1 liter of methylene chloride and washed once with NaHCO3 and twice with water, then dried over calcium sulfate. The methylene chloride solution afforded 19.2 g of crude solid product, mp 111-121. Five grams of the crude solid was recrystallized from acetonitrile to yield 4.2 g of 3-amino-2,5-dichlorobenzyl alcohol; mp 121-127; nmr (DMSO-d6) δ 4.50 (D, 2H), 5.34 (t, 1H), 5.52 (S, 2H), 6.73 (S, 2H); ir (CHCl3) 3490, 3380, 3240, 1630 and 1598 Cm-1.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
280 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Into a 1 liter three-neck flask was introduced 40 g (0.19 mole) of 3-amino-2,4-dichlorobenzoic acid and 150 ml of tetrahydrofuran. The solution was cooled to 8°-10° C. in an ice bath. A borontrifluoride-tetrahydrofuran (1M) solution (280 ml) was added dropwise over a period of 1 hr. After being stirred at 8° C. for an additional 1 hr. the solution was allowed to warm up slowly to room temperature. The reaction flask was then cooled again in an ice bath and 50 ml of water was added through a dropping funnel. The mixture was taken into 1 liter of methylene chloride and washed once with NaHCO3 and twice with water, then dried over calcium sulfate. The methylene chloride solution afforded 19.2 g of crude solid product, mp 111-121. Five grams of the crude solid was recrystallized from acetonitrile to yield 4.2 g of 3-amino-2,5-dichlorobenzyl alcohol; mp 121-127; nmr (DMSO-d6) δ4.50 (D, 2H), 5.34 (t, 1H), 5.52 (S, 2H), 6.73 (S, 2H); ir (CHCl3) 3490, 3380, 3240, 1630 and 1598 Cm-1.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
280 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Four

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